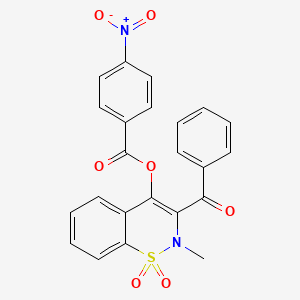amino}acetamide](/img/structure/B11593465.png)
2-{[3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-YL](phenyl)amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-YLamino}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidine ring, which is known for its biological activity and is often found in various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-YLamino}acetamide typically involves the reaction of 3-methylbenzaldehyde with thiourea to form the thiazolidine ring. This intermediate is then reacted with phenyl isocyanate to introduce the phenylamino group. The final step involves the acylation of the amino group with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-YLamino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-{3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-YLamino}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-YLamino}acetamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial actions. The compound may also interfere with cellular signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with a similar thiazolidine ring structure, known for their antidiabetic properties.
Phenylacetamides: Compounds with a phenylacetamide group, known for their analgesic and anti-inflammatory properties.
Uniqueness
2-{3-(3-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-YLamino}acetamide is unique due to its combination of a thiazolidine ring and a phenylacetamide group. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17N3O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-12-6-5-9-14(10-12)21-16(23)17(25-18(21)24)20(11-15(19)22)13-7-3-2-4-8-13/h2-10,17H,11H2,1H3,(H2,19,22) |
InChI Key |
YCJPEJGVRAMAOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=O)N(CC(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-5-methyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11593382.png)

![(5Z)-3-cyclohexyl-5-[(2,4-diethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11593391.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11593407.png)
![3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]-N-phenylpropanamide](/img/structure/B11593410.png)
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-morpholin-4-ylsulfonylbenzoate](/img/structure/B11593415.png)
![(5Z)-5-(3,4-diethoxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593418.png)
![(2E)-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11593419.png)
![2-[6-(4-butoxyphenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic Acid](/img/structure/B11593437.png)
![N-butyl-8-(furan-2-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11593445.png)
![ethyl (5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11593448.png)
![5-Methyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11593451.png)
![1-benzyl-4-hydroxy-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11593457.png)
![propan-2-yl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11593458.png)
